molecular formula C17H21BrO B139514 1-(5-Bromo-2-methoxyphenyl)adamantane CAS No. 104224-63-7

1-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No.: B139514
CAS No.: 104224-63-7
M. Wt: 321.3 g/mol
InChI Key: QQAMHHZQONQBFZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)adamantane is an organic compound with the molecular formula C17H21BrO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a bromine atom and a methoxy group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane typically involves the bromination of 2-methoxyphenyladamantane. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)adamantane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-(5-hydroxy-2-methoxyphenyl)adamantane, while oxidation of the methoxy group would produce 1-(5-bromo-2-formylphenyl)adamantane .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)adamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)adamantane depends on its specific application. In biological systems, it may interact with proteins, enzymes, or receptors through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The bromine and methoxy groups can participate in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)adamantane can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of the bromine and methoxy groups, which provide distinct chemical and physical properties that can be exploited in various applications .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMHHZQONQBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391054
Record name 1-(5-bromo-2-methoxyphenyl)adamantane
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Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104224-63-7
Record name 2-(1-Adamantyl)-4-bromoanisole
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Record name 1-(5-bromo-2-methoxyphenyl)adamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Brom-2-methoxyphenyl)adamantan
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Synthesis routes and methods I

Procedure details

Reagent grade concentrated H2SO4 (11 mL) was added dropwise to a solution of 1-adamantol (30.25 g, 200 mmol) and 4-bromoanisole (37.21 g, 200 mmol) in 130 mL of CH2Cl2. The light pink solution was stirred at ambient temperature for 20 hours. The solvent was decanted, water (100 mL) and hexane (100 mL) were added and the solid was filtered and washed with hexane and dried to give 31 g of the product as a white powder. The supernatant was diluted with hexane, washed with water and brine, dried over MgSO4 and filtered thru a silica gel pad. The solvent was removed and the solid was recrystallized from hexane to yield 17 g of the product as a white powder.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
30.25 g
Type
reactant
Reaction Step One
Quantity
37.21 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (80% in oil, 4.32 g, 144 mmol) in 50 ml of THF, there are slowly added, while maintaining the temperature at 20° C., 36.8 g (120 mmol) of 2-(1-adamantyl)-4-bromophenol. The mixture is stirred for 1 hour at ambient temperature at which point 9 ml (144 mmol) of methyl iodide are added. The mixture is then stirred for 2 hours at 20° C., poured into water, extracted with ether, dried and evaporated. The product is purified by passage through a silica column (10×30 cm), eluting with a mixture of hexane (90%) and dichloromethane (10%). On evaporation, 26.2 g of a white solid are obtained. Yield - 68%. Melting point: 138°-139° C.
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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